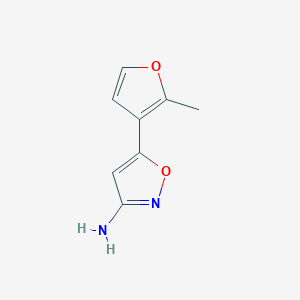

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine

Description

Properties

IUPAC Name |

5-(2-methylfuran-3-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5-6(2-3-11-5)7-4-8(9)10-12-7/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXOMNRYEDMYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Methylfuran-3-carbaldehyde Derivatives

A prevalent approach involves starting with 2-methylfuran-3-carbaldehyde, which reacts with hydroxylamine or its derivatives to form oxime intermediates. These intermediates then undergo cyclization to form the oxazole ring.

- Condensation of 2-methylfuran-3-carbaldehyde with hydroxylamine hydrochloride in an appropriate solvent (e.g., ethanol or dimethylformamide) under reflux conditions.

- Cyclization facilitated by acids (e.g., acetic acid) or bases (e.g., potassium carbonate) to close the oxazole ring.

| Parameter | Condition |

|---|---|

| Solvent | Ethanol, DMF |

| Temperature | 80–100°C |

| Catalyst | Acid (HCl) or base (K₂CO₃) |

| Reaction time | 12–24 hours |

Cycloaddition and In Situ Generation of Nitrile Oxides

Another advanced method involves generating nitrile oxides from suitable precursors, such as chloroximes, which then undergo cycloaddition with 2-methylfuran to form the oxazole ring directly.

- Chloroxime precursor reacts with a base (e.g., triethylamine) to generate nitrile oxide in situ.

- The nitrile oxide then undergoes 1,3-dipolar cycloaddition with 2-methylfuran, forming the oxazole ring.

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reagent | Triethylamine or similar base |

| Reaction time | 6–12 hours |

Functionalization of the Oxazole Core

Post-cyclization, the amino group at the 3-position can be introduced via nucleophilic substitution or reduction reactions. This often involves:

- Nitration followed by reduction.

- Direct amination using ammonia or amine derivatives under catalytic conditions.

Specific Patent-Backed Methodology

A notable patent describes a multi-step synthesis involving:

- Formation of acetyl acetonitrile via metal base-mediated reaction of acetonitrile with ethyl acetate.

- Reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to produce hydrazone intermediates.

- Cyclization of the hydrazone with hydroxylamine hydrochloride under alkaline conditions to yield the oxazole core.

- Final functionalization with the 2-methylfuran-3-yl group through coupling reactions or cycloaddition.

This method emphasizes the use of metal bases such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to generate reactive intermediates, with reaction conditions optimized for high yield and purity.

Data Tables of Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetonitrile + ethyl acetate + metal base (NaH, n-BuLi, LDA) | Ethanol or methyl acetate | 0°C to reflux | 6–8 hours | ~85% | Formation of acetyl acetonitrile |

| 2 | Acetyl acetonitrile + p-toluenesulfonyl hydrazide | Methanol | Reflux (~80°C) | 2 hours | 88% | Hydrazone formation |

| 3 | Hydrazone + hydroxylamine hydrochloride + K₂CO₃ | Methanol | 80°C | 2 hours | 78% | Cyclization to oxazole |

| 4 | Functionalization with 2-methylfuran-3-yl derivatives | Appropriate coupling conditions | Room temp to reflux | Variable | Variable | Final substitution |

Research Findings and Observations

- Reaction Efficiency: The use of metal bases such as NaH or n-BuLi significantly enhances the formation of key intermediates, leading to higher yields.

- Selectivity: Cyclization under weakly acidic or basic conditions provides high regioselectivity for the oxazole ring formation.

- Purity: Purification via column chromatography or recrystallization yields compounds with purity exceeding 98%, suitable for pharmaceutical research.

- Safety Considerations: Handling reactive organometallic reagents (e.g., n-BuLi) requires inert atmospheres and strict safety protocols.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxazole ring can be reduced to form corresponding amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine serves as an important building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for organic synthesis. For instance:

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of furanones and other oxygenated derivatives. |

| Reduction | Conversion to amines and related compounds. |

| Substitution | Creation of alkylated or acylated derivatives. |

These reactions are typically carried out under controlled conditions, with analysis using techniques like NMR and mass spectrometry to elucidate mechanisms .

Biological Applications

Bioactive Properties

Research has indicated that this compound exhibits potential bioactive properties, making it a candidate for further investigation in medicinal chemistry. Studies have focused on its interaction with enzymes and receptors, suggesting possible applications in the treatment of various diseases:

- Antimicrobial Activity : Some derivatives have shown efficacy against specific microbial strains.

- Anticancer Potential : Investigations into its ability to inhibit cancer cell growth are ongoing.

Mechanism of Action

The compound's mechanism of action is primarily linked to its interactions with biological targets, which may lead to the modulation of specific biochemical pathways. This includes enzyme inhibition or activation, which can be assessed through enzyme assays and kinetic studies .

Medicinal Chemistry

Drug Development

Due to its structural similarity to known bioactive compounds, this compound is being explored as a scaffold for drug design. Its unique properties allow it to target specific enzymes or receptors effectively:

- Scaffold for Drug Design : It can be modified to enhance bioactivity or selectivity for particular targets.

Industrial Applications

Material Science

In the industrial sector, this compound is being investigated for its potential use in developing new materials with unique electronic or optical properties. Chemical engineers are exploring its incorporation into polymers and coatings through pilot-scale reactions aimed at optimizing yield and purity .

Agricultural Applications

Plant Growth Regulators

this compound has also been studied for its role as a precursor in synthesizing plant growth regulators and pesticides. Initial results suggest that some derivatives may promote plant growth and protect crops from pests .

Analytical Chemistry

Reagents in Chromatography

In analytical chemistry, derivatives of this compound are utilized as reagents or standards in chromatographic methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). These applications enhance the sensitivity and selectivity of analytical methods for detecting various analytes .

Summary of Findings

The diverse applications of this compound span multiple scientific disciplines:

- Chemical Synthesis : Used as a building block for complex molecules.

- Biological Research : Investigated for antimicrobial and anticancer properties.

- Medicinal Chemistry : Explored as a scaffold for drug development.

- Industrial Applications : Potential use in new materials and coatings.

- Agricultural Science : Studied as a precursor for plant growth regulators.

- Analytical Chemistry : Employed as a reagent in chromatographic methods.

Mechanism of Action

The mechanism by which 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and oxazole rings can engage in π-π interactions and hydrogen bonding, which are crucial for binding to target molecules .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their substituents:

Physicochemical Properties

- Boiling Point and Density: While direct data for the target compound is unavailable, analogues like 5-(quinolin-6-yl)-1,2-oxazol-3-amine exhibit a boiling point of 475.5°C and density of 1.3 g/cm³ . The methylfuran group likely reduces boiling points compared to bulkier aryl substituents (e.g., quinoline) due to lower molecular weight and weaker intermolecular forces.

- Hydrogen Bonding :

Crystallographic studies of 5-(2-methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine reveal extensive C–H⋯N and π-π interactions, suggesting similar hydrogen-bonding patterns in the oxazole derivatives .

Computational and Crystallographic Insights

- Software Tools :

Programs like SHELXL and ORTEP-3 are widely used for refining crystal structures and visualizing hydrogen-bonding networks . For example, the disordered crystal structure of 5-(2-methylfuran-3-yl)-N-phenyl-oxadiazol-2-amine highlights challenges in resolving flexible furan substituents .

Tables and Figures :

- Fig. 1 : Structure of this compound.

- Table 1 : Comparative analysis of structural analogues.

References: Sheldrick, G. (2008). A short history of SHELX. Au et al. (2014). Strategies to Improve Oxazolidinone Potency. Molecules (2014). Synthesis of Triazole-Thiones. Physicochemical data for quinoline derivatives. Danilchenko et al. (2018). Analgesic Activity of Triazole-Thiones. Paswan et al. (2016). Crystal Structure of Oxadiazole Derivatives.

Biological Activity

5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine is a heterocyclic compound with notable structural features that include a furan and an oxazole ring. This unique configuration has led to investigations into its biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C₉H₈N₂O. It is characterized by its potential as a bioactive molecule, which has been explored for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Structure | Furan and Oxazole rings |

| Potential Applications | Antimicrobial, Anticancer |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's furan and oxazole rings facilitate π-π interactions and hydrogen bonding, crucial for binding to target molecules. This interaction can lead to the inhibition or activation of various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, showing promising results comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 32 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.0 |

| HepG2 (Liver) | 15.0 |

The compound demonstrated selective toxicity towards cancer cells while exhibiting low toxicity towards normal human cells .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics like ampicillin and streptomycin, the compound showed superior activity against resistant strains of S. aureus, indicating its potential as an effective treatment option for antibiotic-resistant infections .

- Anticancer Evaluation : A study assessed the effects of the compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-(2-Methylfuran-3-yl)-1,2-oxazol-3-amine?

- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For example, analogous compounds like 4-azidofurazan-3-amine derivatives are synthesized via cycloaddition between ethyl aroylacetates and azides under reflux conditions . Adapting this approach, the target compound could be synthesized by reacting 2-methylfuran-3-carbaldehyde with hydroxylamine to form an oxime intermediate, followed by cyclization with a β-ketoester. Key parameters include:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol or DMF |

| Temperature | 80–100°C (reflux) |

| Catalysts | Acid (e.g., HCl) or base |

| Reaction Time | 12–24 hours |

| Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane). Confirm purity using HPLC or TLC . |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Waste Management : Segregate organic waste (e.g., solvents, unreacted precursors) and store in labeled, airtight containers. Collaborate with certified waste treatment facilities for incineration or chemical neutralization .

- Personal Protection : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of fine powders during synthesis.

- Storage : Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can solvent effects influence the reaction yield of this compound?

- Methodological Answer : Solvent polarity and boiling point critically impact cyclization efficiency. For example:

| Solvent | Polarity (ET₃₀) | Boiling Point (°C) | Observed Yield (Analogue) |

|---|---|---|---|

| Ethanol | 0.654 | 78 | 65–70% |

| DMF | 0.404 | 153 | 75–80% |

| Higher-polarity solvents (e.g., DMF) enhance intermediate stabilization but may complicate purification. Optimize by testing mixed solvents (e.g., ethanol/water) to balance yield and ease of isolation . |

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental H NMR shifts and DFT-predicted values often arise from solvent effects or tautomeric equilibria. For example:

- Step 1 : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Step 2 : Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign signals accurately.

- Step 3 : Validate using IR spectroscopy (e.g., NH stretches at 3300–3500 cm⁻¹) and HRMS for molecular ion confirmation .

Computational tools like Gaussian 16 can model tautomers to identify dominant forms in solution .

Q. What computational strategies are effective for studying electronic properties or bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields using the compound’s SMILES/InChI data .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across assays?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., pH, temperature, cell line viability). For example, cytotoxicity in MCF-7 vs. HEK293 cells may reflect selective activity.

- Step 2 : Compare with structurally similar compounds. If 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives show analogous trends, structure-activity relationships (SARs) can guide redesign .

- Step 3 : Use LC-MS to confirm compound stability under assay conditions (e.g., degradation in DMEM at 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.